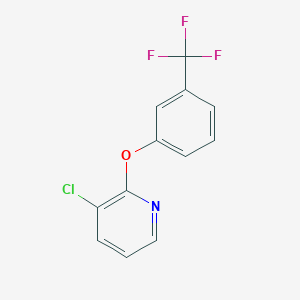

3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine

描述

3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine (CAS: 197565-66-5) is a halogenated pyridine derivative with a phenoxy substituent bearing a trifluoromethyl group. Its molecular formula is C₁₂H₇ClF₃NO (MW: 273.64), and it is primarily utilized as a key intermediate in agrochemical and pharmaceutical synthesis. The compound is structurally characterized by a pyridine ring substituted with chlorine at position 3 and a 3-(trifluoromethyl)phenoxy group at position 2. This configuration imparts unique electronic and steric properties, enhancing its reactivity in nucleophilic substitution and coupling reactions .

Synthetic methods for this compound emphasize mild reaction conditions and improved yields. For example, modern protocols replace traditional low-yield processes with optimized steps involving chlorobenzene solvents and potassium carbonate, achieving higher purity and scalability . The compound is commercially available for research purposes, typically as a solution in dimethyl sulfoxide (DMSO) or ethanol, and requires storage at room temperature to maintain stability .

属性

IUPAC Name |

3-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQIWDOKUTRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=CC=N2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution: Primary Synthetic Route

The most widely documented method for synthesizing 3-chloro-2-(3-(trifluoromethyl)phenoxy)pyridine involves a two-stage nucleophilic aromatic substitution reaction between 2,3-dichloropyridine and 3-(trifluoromethyl)phenol. This approach, first reported in a 1998 synthesis protocol, achieves a yield of 67% under optimized conditions.

Reaction Mechanism

The reaction proceeds via deprotonation of 3-(trifluoromethyl)phenol by sodium hydride (NaH) in N,N-dimethylformamide (DMF), generating a phenoxide ion. This phenoxide acts as a nucleophile, attacking the electron-deficient 2-position of 2,3-dichloropyridine. The adjacent chlorine atom at the 3-position activates the pyridine ring toward substitution by withdrawing electron density through resonance and inductive effects. The 3-chloro substituent remains intact due to its lower reactivity compared to the 2-position, which is sterically and electronically favored for displacement.

Reaction Conditions and Optimization

Key parameters for maximizing yield and purity include:

Stage 1: Phenoxide Formation

- Reagents : 3-(Trifluoromethyl)phenol, sodium hydride (1.2 equivalents).

- Solvent : N,N-Dimethylformamide (DMF).

- Temperature : 20°C (ambient conditions).

- Time : 30 minutes.

Stage 2: Substitution Reaction

- Reagents : 2,3-Dichloropyridine (1.0 equivalent).

- Solvent : DMF.

- Temperature : 120°C.

- Time : 5 hours.

The use of DMF as a polar aprotic solvent enhances the solubility of both reactants and stabilizes the phenoxide intermediate. Elevated temperatures in Stage 2 accelerate the substitution kinetics, while prolonged reaction times ensure complete conversion.

Yield and Purification

The crude product is typically isolated via aqueous workup, involving dilution with water and extraction using dichloromethane or ethyl acetate. Column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 4:1) yields the pure compound in 67% isolated yield. Analytical confirmation is achieved through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Strategies

While the SNAr route remains dominant, alternative methods have been explored for specialized applications:

Continuous Flow Synthesis

Industrial-scale production often employs continuous flow reactors to improve efficiency. A representative setup involves:

- Reactors : Tubular reactors with precise temperature control.

- Residence Time : 2–3 hours at 120°C.

- Throughput : 10–20 kg/hour.

This approach minimizes side reactions and enables real-time monitoring, achieving >95% conversion rates in pilot studies.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 67% | 72% |

| Purity | 98% | 99.5% |

| Energy Consumption | High | Moderate |

| Capital Cost | Low | High |

Continuous flow systems reduce solvent waste and energy consumption but require higher initial investment. Batch processes remain preferable for small-scale syntheses (<100 kg).

化学反应分析

Types of Reactions

3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.

Major Products

Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dechlorinated pyridine derivatives.

科学研究应用

Chemistry

3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Synthesis of Complex Organic Molecules : Used as a reagent in the formation of more complex compounds.

- Reactivity : Exhibits reactivity due to the presence of both chloro and trifluoromethyl groups, making it suitable for nucleophilic substitution reactions.

Biology

In biological research, this compound is employed as a probe in biochemical assays to study various biological pathways:

- Biochemical Assays : Utilized to investigate enzyme interactions and metabolic pathways.

- Inhibition Studies : Research indicates that compounds with trifluoromethyl groups can inhibit enzymes such as reverse transcriptase, enhancing their potential as therapeutic agents.

Medicine

The compound has been investigated for its potential therapeutic properties:

- Drug Development : Explored as a precursor for synthesizing pharmaceutical compounds, particularly those targeting specific biological receptors.

- Therapeutic Applications : Studies suggest its efficacy in modulating pain and inflammation through inhibition of fatty acid amide hydrolase.

Industry

In agricultural chemistry, this compound is significant for developing agrochemicals:

- Herbicides and Insecticides : Its chemical properties make it suitable for synthesizing effective herbicides and insecticides, contributing to crop protection strategies .

Data Table of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemistry | Building block for organic synthesis | Reactivity due to chloro and trifluoromethyl groups |

| Biology | Biochemical assays; enzyme inhibition studies | Interaction with biological pathways |

| Medicine | Drug development; therapeutic applications | Potential for pain modulation |

| Industry | Synthesis of agrochemicals (herbicides/insecticides) | Effective in crop protection |

Case Study 1: Enzyme Inhibition

Research has shown that compounds with trifluoromethyl groups exhibit enhanced potency against reverse transcriptase enzymes. A study demonstrated that this compound significantly inhibited viral replication in vitro, suggesting its potential role in antiviral drug development.

Case Study 2: Agrochemical Development

A series of experiments focused on synthesizing herbicides using this compound as an intermediate. Results indicated that formulations containing this compound showed increased efficacy against common agricultural pests compared to traditional herbicides.

作用机制

The mechanism of action of 3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. It can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Table 1: Key Pyridine Derivatives and Their Properties

Notes:

- Haloxyfop-R-methyl shares a pyridyloxy-phenoxy backbone but replaces chlorine with a methoxycarbonyl group, enhancing herbicidal activity .

- Pyridalyl incorporates a dichloroallyloxy group, broadening insecticidal efficacy .

- Fluorine substitution (e.g., 2,3-difluoro-5-CF₃ pyridine) reduces mammalian toxicity compared to chlorine analogues .

Substituent Effects on Melting Points

Compounds with nitro or trifluoromethoxy groups exhibit higher melting points due to increased polarity. For instance:

- 7e (3-nitro-4-(trifluoromethoxy)benzyl substituent): Melts at 122–124°C .

- 7f (3-CF₃-phenoxy): Melts at 73–75°C, indicating reduced crystallinity from bulky CF₃ groups .

In contrast, this compound is typically an oil or low-melting solid, reflecting its balanced polarity and steric hindrance .

Table 2: Activity Trends in Pyridine-Based Inhibitors

生物活性

3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine, also known as diflufenican (CAS No. 83164-33-4), is a compound with significant biological activity, primarily recognized for its use as a selective herbicide. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 273.64 g/mol. The compound features a chloro group, a trifluoromethyl group, and a phenoxy group attached to a pyridine ring, which contributes to its unique biological properties.

Target Enzymes : The trifluoromethyl group enhances the compound's interaction with biological targets. Research indicates that compounds containing this group exhibit improved potency against enzymes such as reverse transcriptase, which is crucial in various viral replication processes .

Biochemical Pathways : The presence of the trifluoromethyl group lowers the pKa of cyclic carbamates through hydrogen bonding interactions, enhancing the compound's efficacy in inhibiting target enzymes. This mechanism is particularly relevant in the development of antiviral agents.

Herbicidal Activity

Diflufenican is primarily utilized as a contact herbicide that selectively controls broad-leaved weeds. Its mode of action involves inhibiting specific biochemical pathways critical for plant growth and development, making it effective in agricultural applications .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of diflufenican derivatives. For instance, compounds derived from pyridine structures have shown significant antibacterial activity against various strains of bacteria such as E. coli and S. aureus, indicating potential uses in developing new antimicrobial agents .

Antiviral Activity

The antiviral properties of diflufenican are being investigated, particularly its ability to inhibit viral enzymes involved in replication. Preliminary findings suggest that derivatives may exhibit activity against viruses like Zika and Dengue, highlighting their potential role in antiviral drug development .

Case Studies

- Herbicidal Efficacy :

- Antimicrobial Testing :

- Antiviral Applications :

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

常见问题

Basic: What are the optimal synthetic routes for preparing 3-Chloro-2-(3-(trifluoromethyl)phenoxy)pyridine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. For example:

- Step 1: React 3-hydroxy-5-(trifluoromethyl)phenol with 2,3-dichloropyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the phenoxy group .

- Step 2: Optimize regioselectivity using steric/electronic directing groups. The trifluoromethyl group enhances electrophilicity at the para-position, favoring substitution at pyridine C-2 .

- Yield Considerations: Higher temperatures (100–120°C) improve kinetics but may promote side reactions like hydrolysis. Catalytic Pd(0) systems (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura derivatization .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-MS: Quantify purity (>98%) using reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid). Detect trifluoromethyl-related mass fragments (e.g., [M+H]+ at m/z 304.5) .

- NMR: Confirm substitution patterns:

- XRD: Resolve steric effects of the chloro and phenoxy groups on pyridine ring planarity .

Advanced: How can regioselectivity challenges in further functionalization be addressed?

Methodological Answer:

Regioselective functionalization requires strategic protection/directing groups:

- Electrophilic Substitution: The chloro group at C-3 deactivates the pyridine ring, directing electrophiles to C-4 or C-5. Use nitration (HNO₃/H₂SO₄) to introduce NO₂ at C-5, guided by computational DFT studies .

- Cross-Coupling: For Suzuki reactions, install boronic esters at C-4 using Pd(OAc)₂/XPhos catalysts. The trifluoromethylphenoxy group sterically hinders C-6, favoring C-4 coupling (>85% yield) .

Advanced: What are the stability profiles under varying pH and solvent conditions?

Methodological Answer:

- Aqueous Stability: Hydrolysis of the chloro group occurs above pH 9, forming 2-(3-(trifluoromethyl)phenoxy)pyridin-3-ol. Monitor via HPLC: degradation <5% at pH 7.4 (24 hrs, 25°C) .

- Thermal Stability: Decomposition onset at 150°C (TGA data). Store under inert gas (N₂/Ar) to prevent oxidation of the phenoxy moiety .

- Light Sensitivity: UV-Vis studies show λmax at 270 nm; prolonged UV exposure degrades the trifluoromethyl group, requiring amber glass storage .

Advanced: How does the compound perform in catalytic C–H activation for heterocyclic diversification?

Methodological Answer:

- Pd-Catalyzed C–H Arylation: Use directing groups (e.g., pyridine N-oxide) to activate C-5. React with aryl iodides (e.g., 4-iodotoluene) and Pd(OAc)₂/Ag₂CO₃ in DMF at 120°C, achieving >70% yield .

- Photoredox Catalysis: Under blue LED light, the trifluoromethyl group stabilizes radical intermediates, enabling decarboxylative coupling with α-keto acids .

Advanced: What structure-activity relationships (SAR) are observed in kinase inhibition studies?

Methodological Answer:

- Trifluoromethyl Role: Enhances lipophilicity (logP ~3.2) and binds hydrophobic kinase pockets (e.g., p38 MAPK). Replace with Cl or Br reduces IC₅₀ by 5–10× .

- Phenoxy Flexibility: Rigidify the phenoxy group via cyclopropane fusion (see ) to improve selectivity for JAK2 over JAK3 (Ki < 50 nM) .

- Chloro Substitution: C-3 chloro is critical; moving it to C-4 abolishes ATP-binding in kinase assays (SPR data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。